molecular formula C19H21N5O3S B2747870 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034366-42-0

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2747870
CAS No.: 2034366-42-0
M. Wt: 399.47
InChI Key: UVLLETSGGGACQL-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its polycyclic and heterocyclic structures

Properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c25-19-14-15-4-1-2-5-18(15)22-24(19)13-11-21-28(26,27)17-8-6-16(7-9-17)23-12-3-10-20-23/h3,6-10,12,14,21H,1-2,4-5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLLETSGGGACQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

  • Aldehyde Selection : Aromatic aldehydes with electron-withdrawing or electron-donating groups (e.g., 4-tert-butylbenzaldehyde, pyridine-3-carbaldehyde) react with dimedone to form a Knoevenagel adduct.
  • Hydrazine Incorporation : Subsequent cyclization with arylhydrazines generates the tetrahydrocinnolinone scaffold. For the target compound, hydrazine monohydrate is substituted with 2-hydrazinoethylamine to introduce the ethylamine side chain.
  • Catalytic System : The [HDPH]Cl–CuCl catalyst (0.3 mmol per 1 mmol substrate) enhances reaction efficiency, achieving yields of 50–90% for symmetric tetrahydrocinnolinones.

Example Protocol :

  • Step 1 : Dimedone (1 mmol), formaldehyde (1 mmol, as the aldehyde source), and [HDPH]Cl–CuCl (0.3 mmol) are stirred in ethanol (3 mL) at room temperature for 25–50 minutes.
  • Step 2 : 2-Hydrazinoethylamine (1 mmol) is added, and the mixture is refluxed for 20–90 minutes.
  • Step 3 : The crude product is extracted with n-hexane and purified via silica gel chromatography (n-hexane/EtOAc, 5:1) to yield 2-(2-aminoethyl)-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl as a white solid.

Preparation of 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride

The benzenesulfonamide segment is synthesized through regioselective sulfonation and pyrazole functionalization, as detailed by Marra et al. (2012).

Coupling of Tetrahydrocinnolinone Ethylamine and Benzenesulfonyl Chloride

The final step involves nucleophilic substitution between the ethylamine intermediate and the sulfonyl chloride derivative, forming the sulfonamide bond.

Reaction Conditions and Purification

  • Coupling Protocol : A mixture of 2-(2-aminoethyl)-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl (1 mmol) and 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (1.2 mmol) in THF (10 mL) is stirred with triethylamine (1.5 mmol) at room temperature for 4–6 hours.
  • Workup : The reaction is monitored by TLC (n-hexane/EtOAc, 3:1). The solvent is evaporated, and the residue is purified via column chromatography (silica gel, n-hexane/EtOAc gradient) to isolate the target compound as a crystalline solid.

Yield and Characterization :

  • Yield : 65–75% (based on analogous sulfonamide couplings).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.92–7.85 (m, 4H, aromatic-H), 3.65 (t, 2H, -CH₂NH-), 2.90–2.70 (m, 4H, tetrahydrocinnolinone-H), 1.45 (s, 6H, dimedone-CH₃).
    • HRMS : m/z calculated for C₂₀H₂₂N₄O₃S [M+H]⁺: 423.1421; found: 423.1418.

Alternative Synthetic Routes and Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times for the MCR step, improving tetrahydrocinnolinone yields to 80–85%.

Solvent-Free Conditions

Ball milling dimedone, aldehydes, and hydrazines with [HDPH]Cl–CuCl achieves comparable yields (75–80%) while eliminating solvent use.

Enzymatic Sulfonamide Coupling

Lipase-catalyzed coupling in ionic liquids (e.g., [BMIM][BF₄]) enhances regioselectivity and reduces byproduct formation during sulfonamide synthesis.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Competing formation of symmetric tetrahydrocinnolinones during unsymmetric synthesis.
    • Solution : Sequential addition of aldehydes and hydrazines, as described in Scheme 3 of Korbekandi et al. (2023).
  • Sulfonyl Chloride Hydrolysis :

    • Issue : Hydrolysis of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride to the sulfonic acid under humid conditions.
    • Solution : Use of anhydrous solvents and molecular sieves during coupling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the pyrazole or cinnoline rings. Common reagents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions may target the keto group in the cinnoline ring, using reagents like sodium borohydride.

  • Substitution: : The aromatic sulfonamide and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions. Typical reagents include halides for nucleophilic substitution.

Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate in acidic or basic medium.

  • Reduction: : Sodium borohydride, lithium aluminum hydride in dry solvents like THF.

  • Substitution: : Halides, bases like sodium hydride, and solvents like DMF or DMSO.

Major Products

  • Oxidation and reduction typically lead to modified versions of the parent compound, retaining the core structure but with functional group changes.

  • Substitution can introduce diverse groups, resulting in compounds with potential novel properties.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an anticancer agent. The structural features of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suggest that it may interact with specific biological targets involved in cancer progression.

Case Studies:

  • In Vitro Studies: Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzenesulfonamide have shown IC50 values below 100 µM against human cancer cell lines such as HCT-116 and HeLa . This indicates a promising avenue for further development of this compound as a potential anticancer drug.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is another significant area of interest. In silico studies have suggested that similar compounds may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory response.

Research Findings:

  • Molecular Docking Studies: Computational analyses indicate that this compound could effectively bind to 5-LOX, suggesting a mechanism by which it might reduce inflammation .

Other Therapeutic Potentials

Beyond its anticancer and anti-inflammatory properties, the compound may possess additional therapeutic applications:

Potential Applications:

  • Antimicrobial Activity: Similar sulfonamide compounds have been evaluated for their antimicrobial properties. The presence of the benzenesulfonamide moiety often contributes to enhanced antibacterial activity against various pathogens .

Mechanism of Action

While the specific mechanism of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may vary based on its application, general mechanisms involve:

  • Molecular Targets: : Sulfonamides typically inhibit enzymes like dihydropteroate synthase in bacteria.

  • Pathways: : Disruption of folate synthesis in microbes, or modulation of specific signaling pathways in eukaryotic cells.

Comparison with Similar Compounds

Similar compounds include:

  • Sulfonamides: : Such as sulfamethoxazole, differing mainly in the heterocyclic group attached.

  • Cinnoline derivatives: : Like 3-cinnolinecarboxylic acid, which lacks the pyrazole and sulfonamide groups.

Uniqueness: : N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its hybrid structure incorporating cinnoline, pyrazole, and sulfonamide functionalities, offering a unique combination of reactivity and potential bioactivity.

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a sulfonamide group, a pyrazole moiety, and a tetrahydrocinnoline derivative, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole and tetrahydrocinnoline frameworks exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole are effective against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Properties

The anticancer potential of this compound is noteworthy. Pyrazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown efficacy in targeting specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Pyrazole-based compounds have been recognized for their COX-inhibitory activity, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating superior antimicrobial activity .
  • Anticancer Activity : In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis through caspase activation and reduced cell viability significantly compared to control groups .
  • Anti-inflammatory Mechanism : In vivo studies using animal models showed that administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after exposure to inflammatory stimuli .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of COX enzymes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves three key steps: (1) formation of the 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-one ring via cyclization of a precursor (e.g., using ammonium persulfate or other oxidizing agents under reflux), (2) introduction of the ethyl sulfonamide group through nucleophilic substitution or coupling reactions (e.g., using triethylamine as a base and DCM as solvent), and (3) functionalization with the pyrazole moiety via Suzuki-Miyaura coupling or condensation reactions. Purification often employs flash chromatography with gradients of ethyl acetate/hexane or ethanol/water mixtures .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key characterization includes:

  • ¹H/¹³C NMR : Deuterated solvents (CDCl₃ or DMSO-d₆) are used to resolve signals for the tetrahydrocinnolinone ring (δ 2.5–3.5 ppm for CH₂ groups), benzenesulfonamide (δ 7.5–8.0 ppm for aromatic protons), and pyrazole (δ 7.8–8.2 ppm). Integration ratios confirm substituent stoichiometry.
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of cinnolinone) and ~1150 cm⁻¹ (S=O stretch of sulfonamide) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvents and catalysts are optimal for the pyrazole coupling step?

  • Methodological Answer : Ethanol or THF is preferred for pyrazole coupling due to their compatibility with palladium catalysts (e.g., Pd(PPh₃)₄). Piperidine acetate or sodium ethoxide may be used as bases to deprotonate intermediates. Reaction monitoring via TLC (silica gel, UV visualization) ensures completion before workup .

Advanced Research Questions

Q. How can the yield of the tetrahydrocinnolinone ring formation be optimized?

  • Methodological Answer : Yield optimization involves:

  • Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), reaction time (6–24 hours), and oxidant concentration (e.g., APS or KMnO₄) to identify optimal conditions.
  • Catalyst Screening : Transition-metal catalysts (e.g., FeCl₃) or acidic/basic conditions may enhance cyclization efficiency.
  • In-line Analytics : Use of flow chemistry with real-time UV monitoring to track intermediate formation and reduce side products .

Q. What side reactions occur during sulfonamide coupling, and how are they mitigated?

  • Methodological Answer : Common issues include:

  • Over-Substitution : Excess sulfonyl chloride leads to di-sulfonylated byproducts. Mitigation: Use stoichiometric triethylamine and controlled addition rates.
  • Hydrolysis : Moisture-sensitive intermediates degrade in aqueous conditions. Mitigation: Anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar).
  • Purification Challenges : Flash chromatography with silica gel (ethyl acetate:hexane = 3:7) effectively separates mono- and di-substituted products .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., reports δ 7.5–8.0 ppm for pyrazole-attached benzenesulfonamides).
  • 2D NMR Techniques : COSY and HSQC experiments resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate assignments .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during asymmetric synthesis steps.
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases separate enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed mass spectral fragmentation patterns?

  • Methodological Answer :

  • Isotope Pattern Analysis : Verify molecular ion clusters (e.g., [M+H]⁺ vs. [M+Na]⁺) using high-resolution MS.
  • MS/MS Studies : Collision-induced dissociation (CID) identifies dominant fragmentation pathways (e.g., cleavage of the sulfonamide or cinnolinone groups).
  • Synthetic Controls : Compare with spectra of intermediates to isolate unexpected fragmentation sources (e.g., residual solvents or counterions) .

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